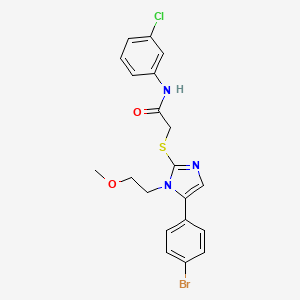

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Description

The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a substituted acetamide derivative featuring a bromophenyl-substituted imidazole core linked via a thioether group to an N-(3-chlorophenyl)acetamide moiety. Its structure combines a 2-methoxyethyl substituent on the imidazole ring, which enhances solubility compared to alkyl or aryl groups, and a 3-chlorophenyl group that may influence steric and electronic interactions with biological targets . Such compounds are of interest in medicinal chemistry due to the pharmacological relevance of imidazole (e.g., antifungal, anti-inflammatory properties) and acetamide (e.g., enzyme inhibition, ligand coordination) functionalities .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrClN3O2S/c1-27-10-9-25-18(14-5-7-15(21)8-6-14)12-23-20(25)28-13-19(26)24-17-4-2-3-16(22)11-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKWLPGGIZBBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound and an amine.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.

Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the imidazole ring or the bromophenyl group, potentially leading to dehalogenation.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated products or reduced imidazole derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Biological Activities

-

Anticancer Properties :

Research indicates that imidazole derivatives exhibit significant anticancer activities. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines. A study highlighted that certain imidazole derivatives demonstrated cytotoxic effects on colon carcinoma and breast cancer cell lines, with IC50 values indicating their potency against these cancers . -

Antimicrobial Activity :

Imidazole compounds have been reported to possess antimicrobial properties. The thioether linkage in the compound may enhance its ability to disrupt microbial membranes or interfere with metabolic pathways in bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies . -

G Protein-Coupled Receptor Modulation :

There is growing interest in the role of imidazole derivatives as modulators of G protein-coupled receptors (GPCRs). These receptors are critical in various physiological processes, and compounds that can effectively modulate GPCR activity may have implications in treating disorders such as hypertension, heart disease, and diabetes .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of imidazole derivatives, a compound structurally related to 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide was synthesized and tested against several cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards breast cancer cells with an IC50 value of 25 μM, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thioether-substituted imidazoles. The compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to controls, indicating strong antibacterial activity that warrants further investigation into its mechanism of action .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl and chlorophenyl groups may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares structural homology with several analogs, differing primarily in substituents on the imidazole ring, acetamide linkage, and aryl groups. Key analogs include:

2-{[1-Allyl-5-(4-Bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-Chlorophenyl)acetamide

- Substituents : Allyl group (1-allyl) on imidazole; 4-chlorophenyl on acetamide.

- The 4-chlorophenyl substituent (para position) may enhance planarity and π-π stacking with biological targets, whereas the 3-chlorophenyl (meta) in the target compound could alter steric interactions .

2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(Thiazol-2-yl)acetamide (Compound 9)

- Substituents : 4-Fluorophenyl on imidazole; thiazol-2-yl on acetamide.

- Key Differences: The fluorine atom (electron-withdrawing) may reduce electron density on the imidazole ring, affecting binding affinity compared to bromine (electron-rich).

N-(2-Chlorophenyl)-2-(2-Methyl-5-Nitro-1H-Imidazol-1-yl)acetamide

- Substituents : Nitro group on imidazole; 2-chlorophenyl on acetamide.

- The 2-chlorophenyl substituent (ortho position) introduces steric hindrance, possibly reducing target accessibility compared to the 3-chlorophenyl group .

Data Table: Structural and Functional Comparison

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a derivative of imidazole and thioether structures, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on available research findings, focusing on its potential therapeutic applications.

- Molecular Formula : C17H22BrN3O2S

- Molecular Weight : 384.3 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of compounds similar to This compound has been documented in various studies, indicating significant antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For example, compounds featuring the thiazole nucleus have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial lipid biosynthesis, leading to cell death .

| Compound | Activity Type | Target Organisms | Method of Evaluation |

|---|---|---|---|

| d1 | Antimicrobial | Various Bacteria | Turbidimetric method |

| d6 | Anticancer | MCF7 (Breast Cancer) | Sulforhodamine B assay |

Anticancer Activity

Compounds similar to the target molecule have demonstrated anticancer activity against various cancer cell lines. Specifically, studies have shown that certain imidazole derivatives can inhibit the growth of breast cancer cells (MCF7) with IC50 values indicating potent activity .

Case Studies

- Antimicrobial Screening : A study evaluated several synthesized imidazole derivatives, including those with thioether functionalities, revealing promising antimicrobial activity against a range of pathogens. The results indicated a correlation between structural modifications and enhanced biological activity .

- Anticancer Efficacy : Another investigation focused on the anticancer properties of imidazole derivatives against the MCF7 cell line. The study utilized molecular docking simulations to understand binding interactions with target receptors, supporting the observed cytotoxic effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of This compound with various biological targets. These studies suggest that the compound may effectively interact with enzymes involved in cancer progression and microbial resistance mechanisms.

Q & A

Basic: What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a substituted imidazole-2-thiol (e.g., 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol) with a chloroacetamide derivative (e.g., 2-chloro-N-(3-chlorophenyl)acetamide) under basic conditions. Key steps include:

- Stoichiometric Control: Use a 1:1 molar ratio of thiol to chloroacetamide to minimize side products .

- Base Selection: Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or acetonitrile facilitates nucleophilic substitution .

- Purification: Flash chromatography (e.g., 1–20% MeOH in DCM) yields >95% purity .

Optimization Example:

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | Acetonitrile | Acetonitrile |

| Reaction Temperature | 80°C | 60°C | 60°C (reduced decomposition) |

| Base Equivalents | 2 eq K₂CO₃ | 1.5 eq K₂CO₃ | 1.5 eq (avoids over-alkylation) |

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Answer:

- 1H/13C NMR: Confirm regiochemistry of the imidazole ring (e.g., 4-bromophenyl at position 5) and acetamide linkage. Aromatic protons in the 7.2–8.0 ppm range and methoxyethyl signals near 3.4–3.6 ppm are diagnostic .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- IR Spectroscopy: Thioamide C=S stretch (~650 cm⁻¹) and amide C=O (~1680 cm⁻¹) confirm functional groups .

Advanced: How can crystallographic data resolve discrepancies between computational and experimental structural models?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL provides definitive bond lengths/angles. For example:

- Imidazole Ring Geometry: Compare DFT-calculated vs. SC-XRD dihedral angles (e.g., 54.8° vs. 53.8° for phenyl-imidazole torsion) to validate computational models .

- Hydrogen Bonding: Identify intermolecular interactions (e.g., N–H⋯O dimers) that stabilize crystal packing, which may be missed in gas-phase DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.